4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.10692467 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
The compound inhibits the activity of dihydrofolate reductase . By inhibiting this enzyme, the compound interferes with the synthesis of nucleotides and the metabolism of folate, which are essential for cell growth and replication .
Biochemical Pathways
The inhibition of dihydrofolate reductase affects the folate metabolic pathway . This leads to a decrease in the synthesis of nucleotides, which are the building blocks of DNA and RNA. As a result, cell growth and replication are hindered .
Result of Action
The inhibition of dihydrofolate reductase by this compound leads to a decrease in cell growth and replication . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
The compound 4-(1,3-Benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been found to inhibit the activity of mammalian dihydrofolate reductase . Dihydrofolate reductase is an enzyme involved in the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis and cell growth .
Cellular Effects
The inhibition of dihydrofolate reductase by this compound can lead to a decrease in the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids . This can potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound likely exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting the enzyme’s activity . This can lead to changes in gene expression and cellular metabolism due to the reduced availability of tetrahydrofolate .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c17-15-19-14(9-5-6-12-13(7-9)23-8-22-12)21-11-4-2-1-3-10(11)18-16(21)20-15/h1-7,14H,8H2,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPUKBLKYVMSFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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